molecular formula C5H9FO3S B13322087 3-Methyl-2-oxobutane-1-sulfonyl fluoride

3-Methyl-2-oxobutane-1-sulfonyl fluoride

Cat. No.: B13322087
M. Wt: 168.19 g/mol
InChI Key: OIODHSBDBHRNLV-UHFFFAOYSA-N
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Description

3-Methyl-2-oxobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S and a molecular weight of 168.19 g/mol . It is a sulfonyl fluoride derivative, which is known for its unique stability and reactivity balance. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.

Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . This method is particularly useful for generating a diverse set of sulfonyl fluorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, this compound is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

3-Methyl-2-oxobutane-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-oxobutane-1-sulfonyl fluoride include other sulfonyl fluorides, such as:

Uniqueness

What sets this compound apart from other sulfonyl fluorides is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in research applications where precise control over reactivity is required.

Properties

Molecular Formula

C5H9FO3S

Molecular Weight

168.19 g/mol

IUPAC Name

3-methyl-2-oxobutane-1-sulfonyl fluoride

InChI

InChI=1S/C5H9FO3S/c1-4(2)5(7)3-10(6,8)9/h4H,3H2,1-2H3

InChI Key

OIODHSBDBHRNLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)F

Origin of Product

United States

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